5-(1-Hydroxyhexyl)oxolan-2-one
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Overview
Description
5-(1-Hydroxyhexyl)oxolan-2-one is an organic compound with the molecular formula C10H18O3 It is a lactone derivative, specifically a substituted oxolan-2-one, which contains a five-membered ring with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyhexyl)oxolan-2-one typically involves the reaction of hexanoic acid with dihydroxyacetone in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Feedstock: Hexanoic acid and dihydroxyacetone
Catalyst: Industrial-grade sulfuric acid
Temperature Control: Precise temperature regulation to maintain optimal reaction conditions
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxyhexyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of 5-(1-oxohexyl)oxolan-2-one or 5-(1-carboxyhexyl)oxolan-2-one
Reduction: Formation of 5-(1-hydroxyhexyl)oxolan-2-ol
Substitution: Formation of 5-(1-chlorohexyl)oxolan-2-one or 5-(1-bromohexyl)oxolan-2-one
Scientific Research Applications
5-(1-Hydroxyhexyl)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxyhexyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functional group play crucial roles in its reactivity and interactions. The compound may act by:
Binding to enzymes: Modulating enzyme activity through covalent or non-covalent interactions.
Interacting with cell membranes: Affecting membrane fluidity and permeability.
Participating in metabolic pathways: Undergoing biotransformation to active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,5-Dihydroxyhexyl)oxolan-2-one
- 4,5-Dihydroxy-n-decanoic acid-4-lactone
Uniqueness
5-(1-Hydroxyhexyl)oxolan-2-one is unique due to its specific substitution pattern on the oxolan-2-one ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity.
Properties
IUPAC Name |
5-(1-hydroxyhexyl)oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-8(11)9-6-7-10(12)13-9/h8-9,11H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWMAIDTZPLUGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1CCC(=O)O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007829 |
Source
|
Record name | 5-(1-Hydroxyhexyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87877-77-8 |
Source
|
Record name | 4,5-Dihydroxy-n-decanoic acid-4-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087877778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Hydroxyhexyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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